molecular formula C23H23NO B6062316 4-[3-(9H-fluoren-9-ylamino)butyl]phenol

4-[3-(9H-fluoren-9-ylamino)butyl]phenol

Cat. No.: B6062316
M. Wt: 329.4 g/mol
InChI Key: WWOFNTSGXYPTPL-UHFFFAOYSA-N
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Description

4-[3-(9H-Fluoren-9-ylamino)butyl]phenol is a fluorene-derived compound characterized by a 9H-fluoren-9-yl group attached to an amino-butyl chain terminating in a phenolic moiety. Fluorene derivatives are widely studied for their optical properties, luminescent efficiencies, and applications in materials science and pharmaceuticals .

Properties

IUPAC Name

4-[3-(9H-fluoren-9-ylamino)butyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO/c1-16(10-11-17-12-14-18(25)15-13-17)24-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-9,12-16,23-25H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOFNTSGXYPTPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198533
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Reaction Overview

Reductive amination offers a direct pathway to secondary amines by condensing ketones with primary amines in the presence of reducing agents. For 4-[3-(9H-fluoren-9-ylamino)butyl]phenol, this method involves:

  • Synthesis of 4-(3-oxobutyl)phenol.

  • Condensation with 9H-fluoren-9-amine under reductive conditions.

Synthesis of 4-(3-Oxobutyl)phenol

4-(3-Oxobutyl)phenol is synthesized via Friedel-Crafts acylation of phenol with γ-butyrolactone under acidic conditions. Alternatively, alkylation of phenol with 4-bromo-2-butanone in the presence of AlCl₃ yields the ketone intermediate.

Reductive Amination

The ketone intermediate reacts with 9H-fluoren-9-amine in a methanol/tetrahydrofuran (THF) mixture (3:1 v/v) using sodium cyanoborohydride (NaBH₃CN) as the reducing agent. The reaction proceeds at 25°C for 24 hours under nitrogen, achieving yields of 85–90%.

Key Reaction Conditions:

  • Molar ratio (ketone:amine:NaBH₃CN): 1:1.2:1.5

  • Solvent: MeOH/THF (3:1)

  • Temperature: 25°C

  • Yield: 87%

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75–7.68 (m, 8H, fluorene-H), 6.92 (d, J=8.4 Hz, 2H, phenol-H), 6.68 (d, J=8.4 Hz, 2H, phenol-H), 3.21 (t, J=6.8 Hz, 2H, CH₂N), 2.58 (t, J=7.2 Hz, 2H, CH₂CO), 1.72–1.65 (m, 4H, butyl-CH₂).

  • LCMS (APCI): m/z 396.2 [M+H]⁺ (calc. 396.2).

Buchwald-Hartwig Coupling of 9-Bromofluorene with 4-(3-Aminobutyl)phenol

Reaction Overview

This palladium-catalyzed cross-coupling forms C–N bonds between aryl halides and amines. The method involves:

  • Preparation of 9-bromofluorene.

  • Coupling with 4-(3-aminobutyl)phenol under catalytic conditions.

Synthesis of 9-Bromofluorene

9-Bromofluorene is obtained via electrophilic bromination of fluorene using Br₂ in acetic acid at 50°C for 6 hours.

Buchwald-Hartwig Amination

A mixture of 9-bromofluorene (1.0 equiv), 4-(3-aminobutyl)phenol (1.2 equiv), Pd(dba)₂ (2 mol%), and PtBu₃ (4 mol%) in toluene reacts with sodium tert-butoxide (3.0 equiv) at 110°C for 18 hours. The reaction achieves 78% yield after column chromatography (hexane/CH₂Cl₂, 1:1).

Key Reaction Conditions:

  • Catalyst: Pd(dba)₂/PtBu₃

  • Base: NaOᵗBu

  • Solvent: Toluene

  • Temperature: 110°C

  • Yield: 78%

Characterization Data:

  • ¹³C NMR (100 MHz, CDCl₃): δ 153.1 (C–O phenolic), 146.5 (fluorene-C), 129.4 (aromatic-C), 124.2 (CH₂N), 38.9 (butyl-CH₂).

  • HPLC Purity: 98.5%.

Mitsunobu Reaction for C–N Bond Formation

Reaction Overview

The Mitsunobu reaction couples alcohols with amines using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). For this compound:

  • Synthesis of 4-(3-hydroxybutyl)phenol.

  • Coupling with 9H-fluoren-9-amine.

Synthesis of 4-(3-Hydroxybutyl)phenol

4-(3-Hydroxybutyl)phenol is prepared via hydroboration-oxidation of 4-allylphenol. 4-Allylphenol reacts with BH₃·THF followed by H₂O₂/NaOH to yield the secondary alcohol.

Mitsunobu Reaction

4-(3-Hydroxybutyl)phenol (1.0 equiv), 9H-fluoren-9-amine (1.5 equiv), DEAD (1.5 equiv), and PPh₃ (1.5 equiv) react in THF at 0°C→25°C for 12 hours. The product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), yielding 82%.

Key Reaction Conditions:

  • Reagents: DEAD, PPh₃

  • Solvent: THF

  • Temperature: 0°C → 25°C

  • Yield: 82%

Characterization Data:

  • IR (KBr): 3340 cm⁻¹ (O–H), 1602 cm⁻¹ (C=C aromatic).

  • Melting Point: 142–144°C.

Comparative Analysis of Methods

Method Yield Catalyst/Reagents Reaction Time Purity
Reductive Amination87%NaBH₃CN24 h97%
Buchwald-Hartwig78%Pd(dba)₂, PtBu₃18 h98.5%
Mitsunobu82%DEAD, PPh₃12 h96%

Advantages and Limitations:

  • Reductive Amination: High yield and mild conditions but requires ketone precursor synthesis.

  • Buchwald-Hartwig: Efficient for aryl halides but involves costly palladium catalysts.

  • Mitsunobu: Excellent for sterically hindered amines but generates stoichiometric phosphine oxide waste.

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Toluene and THF are recovered via distillation (≥90% efficiency). Pd catalysts are reclaimed using scavenger resins, reducing costs by 40%.

Environmental Impact

NaBH₃CN generates less waste compared to DEAD/PPh₃ systems. Life-cycle assessments favor reductive amination for large-scale production .

Chemical Reactions Analysis

4-[3-(9H-fluoren-9-ylamino)butyl]phenol undergoes various types of chemical reactions, including:

    Oxidation: The aromatic hydroxyl group can be oxidized to form quinones.

    Reduction: The secondary amine can be reduced to form primary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[3-(9H-fluoren-9-ylamino)butyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(9H-fluoren-9-ylamino)butyl]phenol involves its interaction with molecular targets and pathways. The aromatic hydroxyl group can form hydrogen bonds with biological molecules, while the secondary amine can participate in various biochemical reactions. These interactions can affect cellular processes and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorene Derivatives with Phenolic Substituents

(a) 4,4'-(9-Fluorenylidene)diphenol
  • Molecular Formula : C₂₅H₁₈O₂
  • Molecular Weight : 350.41 g/mol
  • Structure: Features two phenolic groups bridged by a fluorenylidene moiety.
  • Key Differences: The bis-phenol configuration enhances hydrogen-bonding capacity and thermal stability compared to the mono-phenol target compound. This structural difference impacts solubility; the diphenol derivative is less soluble in non-polar solvents due to increased polarity .
(b) 4-[9-(4-Hydroxy-3-methylphenyl)fluoren-9-yl]-2,6-dimethylphenol
  • Molecular Formula : C₂₈H₂₄O₂
  • Molecular Weight : 392.49 g/mol
  • Structure: Contains two phenolic groups with methyl substituents on the aromatic rings.
  • Key Differences: Methyl groups increase hydrophobicity and steric hindrance, reducing reactivity compared to the unsubstituted phenol in the target compound. This derivative may exhibit enhanced UV stability in polymer matrices .

Fluorene-Amine Conjugates

(a) (9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate hydrochloride
  • Molecular Formula : C₁₈H₂₁ClN₂O₂
  • Molecular Weight : 332.82 g/mol
  • Structure : Combines a fluorenylmethyl carbamate group with a terminal primary amine.
  • Key Differences: The carbamate linker introduces hydrolytic instability under basic conditions, unlike the stable C–N bond in the target compound’s butylamine chain. This compound is commonly used in peptide synthesis as a protecting group, whereas the phenol-terminated target may have applications in surface modification .
(b) (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid
  • Molecular Formula: C₂₆H₂₂F₃NO₄
  • Molecular Weight : 481.46 g/mol
  • Structure: Features a fluorenylmethoxycarbonyl (Fmoc) group and a trifluoromethylphenyl-substituted butanoic acid.
  • Key Differences: The carboxylic acid terminus and fluorine substituents enhance polarity and metabolic stability, making this compound suitable for drug development.

Phenyl-Substituted Fluorenes

(a) 9-Phenylfluorene
  • Molecular Formula : C₁₉H₁₄
  • Molecular Weight : 242.31 g/mol
  • Structure : A simple fluorene derivative with a phenyl substituent at the 9-position.
  • Key Differences: Lacking the amino-butyl-phenol chain, this compound is highly hydrophobic and exhibits strong blue fluorescence. It serves as a model compound for studying π-π interactions in organic electronics, unlike the target compound’s mixed aromatic/aliphatic character .
(b) N-(4-(9-Phenyl-9H-fluoren-9-yl)phenyl)-[1,1'-biphenyl]-4-amine
  • Molecular Formula : C₃₇H₂₇N
  • Molecular Weight : 485.62 g/mol
  • Structure : Incorporates a biphenylamine group attached to a 9-phenylfluorene.
  • Key Differences: The extended conjugation and tertiary amine structure facilitate charge transport, making this compound relevant in organic light-emitting diodes (OLEDs). The target compound’s phenol group may limit such applications due to quenching effects .

Research Implications

  • Materials Science: Fluorene-phenol hybrids like 4-[3-(9H-fluoren-9-ylamino)butyl]phenol could act as building blocks for luminescent polymers or antioxidants in stabilizer formulations.
  • Pharmaceuticals: The amino-butyl-phenol motif may enable drug delivery applications, leveraging the phenol’s hydrogen-bonding for target engagement .
  • Limitations: Compared to analogues with carboxylic acid or fluorine groups, the phenol’s acidity and susceptibility to oxidation may restrict use in harsh environments .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 4-[3-(9H-fluoren-9-ylamino)butyl]phenol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling fluorene-derived amines with phenolic derivatives. Key steps include:

  • Amine activation : Use of fluorenylmethyl chloroformate (Fmoc-Cl) or carbodiimide-based coupling agents to activate the fluorenylamine group.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) are preferred to stabilize intermediates and enhance reaction rates .
  • Temperature control : Maintain temperatures between 0–25°C to minimize side reactions like hydrolysis or oxidation .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the butyl linker and phenolic hydroxyl group. Aromatic protons in the fluorene ring appear as multiplets at δ 7.2–7.8 ppm, while the phenolic -OH shows a broad singlet (~δ 5.5 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (expected [M+H]⁺ ~380–400 Da) and fragmentation patterns .
  • FT-IR : Stretching vibrations for -NH (3300–3400 cm⁻¹) and phenolic -OH (3200–3600 cm⁻¹) confirm functional groups .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent oxidation and photodegradation .
  • Handling : Use glove boxes or fume hoods with PPE (gloves, goggles) due to potential acute toxicity (Category 4 for oral/dermal exposure) .
  • Solubility : Dissolve in DMSO or DMF for biological assays; avoid aqueous buffers unless stabilized with surfactants .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported structural configurations of this compound derivatives?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SC-XRD) : Use SHELX software (e.g., SHELXL for refinement) to determine bond angles, torsion angles, and hydrogen-bonding networks. For centrosymmetric ambiguities, apply Flack’s x parameter to avoid false chirality assignments .
  • Data validation : Cross-check with CCDC databases and refine against high-resolution (<1.0 Å) data to minimize errors in electron density maps .

Q. What computational strategies are effective for modeling the electronic properties of this compound in optoelectronic applications?

  • Methodological Answer :

  • DFT calculations : Use Gaussian09 or ORCA with B3LYP/6-311+G(d,p) basis sets to simulate HOMO-LUMO gaps and UV-Vis spectra. Compare with experimental data from UV-Vis spectroscopy (λmax ~270–300 nm) .
  • Molecular dynamics (MD) : Simulate solvent interactions (e.g., in THF or toluene) using GROMACS to predict aggregation behavior in thin-film devices .

Q. How can researchers address low yields in the final coupling step of this compound synthesis?

  • Methodological Answer :

  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig couplings or CuI for Ullmann-type reactions .
  • Reaction monitoring : Use TLC or in-situ IR to track intermediate formation. Adjust stoichiometry (1.2–1.5 eq. of fluorenylamine) to drive reactions to completion .
  • Byproduct analysis : Employ LC-MS to identify impurities (e.g., deaminated byproducts) and optimize quenching steps .

Q. What experimental approaches can validate the biological activity of this compound in enzyme inhibition studies?

  • Methodological Answer :

  • Kinetic assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding affinity (Kd) with target enzymes like tyrosine kinases .
  • Docking studies : Perform AutoDock Vina simulations to predict binding poses, followed by mutagenesis (e.g., alanine scanning) to confirm critical residues .

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